molecular formula C8H11NO2 B13821002 (2R)-N-prop-2-ynyloxolane-2-carboxamide

(2R)-N-prop-2-ynyloxolane-2-carboxamide

Cat. No.: B13821002
M. Wt: 153.18 g/mol
InChI Key: NHGRCCUVPUJHNO-SSDOTTSWSA-N
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Description

(2R)-N-prop-2-ynyloxolane-2-carboxamide is a chemical compound with a unique structure that includes an oxolane ring and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-prop-2-ynyloxolane-2-carboxamide typically involves the reaction of oxolane-2-carboxylic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-prop-2-ynyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the prop-2-ynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-N-prop-2-ynyloxolane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-N-prop-2-ynyloxolane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic Acid: Another compound with a similar amide structure.

    (2R,6R)-hydroxynorketamine: Shares some structural features and has been studied for its pharmacological properties.

Uniqueness

(2R)-N-prop-2-ynyloxolane-2-carboxamide is unique due to its specific combination of an oxolane ring and a prop-2-ynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(2R)-N-prop-2-ynyloxolane-2-carboxamide

InChI

InChI=1S/C8H11NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,7H,3-6H2,(H,9,10)/t7-/m1/s1

InChI Key

NHGRCCUVPUJHNO-SSDOTTSWSA-N

Isomeric SMILES

C#CCNC(=O)[C@H]1CCCO1

Canonical SMILES

C#CCNC(=O)C1CCCO1

Origin of Product

United States

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